N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core, a heterocyclic scaffold known for its role in kinase inhibition and targeted protein degradation. The acetamide moiety at position 2 is linked to a 4-chlorophenyl group, while the p-tolyl substituent at position 1 contributes to hydrophobic interactions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-2-8-16(9-3-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTOEIIACWJKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core : Achieved through cyclization reactions of hydrazine derivatives with diketones under acidic or basic conditions.
- Introduction of substituents : Chlorophenyl and p-tolyl groups are introduced via nucleophilic substitution and amide coupling reactions, respectively.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression, such as EGFR and VEGFR .
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 16 | MCF-7 | 0.09 ± 0.0085 | |
| Compound 16 | A549 | 0.03 ± 0.0056 | |
| Compound 25 | RPTEC | <100 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In studies involving synthesized compounds with similar structural motifs, no Minimum Inhibitory Concentration (MIC) was observed at concentrations ranging from 0.5 to 256 µg/mL against several pathogens including E. coli and S. aureus .
Anti-Alzheimer’s Effects
In addition to anticancer and antimicrobial activities, pyrazolo-pyrimidine derivatives have been investigated for their potential as anti-Alzheimer's agents. Compounds have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression .
Table 2: Anti-Alzheimer’s Activity Data
Case Studies
A notable study explored the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on different cancer cell lines including HepG2 and HCT-116. The study demonstrated that certain derivatives exhibited over 65% cytotoxicity at concentrations around 250 μM after a 72-hour incubation period .
Another investigation focused on the antioxidant properties of these compounds, revealing that some derivatives displayed higher total antioxidant capacity (TAC) compared to standard antioxidants .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with analogs from the evidence:
Key Observations :
- Core Heterocycles: The pyrazolo[3,4-d]pyrimidinone core (target compound and ) is associated with kinase inhibition, while pyrazolo[3,4-b]pyridinone () and thieno-pyridine () cores introduce distinct electronic and steric effects.
- Substituent Effects :
- Melting Points: Higher MPs (e.g., 302–304°C in ) correlate with rigid chromenone and fluorinated substituents, whereas chlorobenzyl derivatives () exhibit lower MPs due to conformational flexibility.
Theoretical and Computational Insights
- Electronic Properties : DFT studies on reveal a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity. The target compound’s chloro and methyl groups may narrow this gap, enhancing interaction with biological targets .
- Molecular Electrostatic Potential (MESP): The acetamide moiety in exhibits strong electrophilic regions, a feature likely conserved in the target compound for hydrogen bonding .
Preparation Methods
Synthesis of Ethyl 2-(5-Amino-1-(p-Tolyl)-1H-Pyrazol-4-yl)Acetate
Procedure
- Starting Material : 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (10.0 g, 45.4 mmol) is dissolved in anhydrous DMF (100 mL) under nitrogen.
- Alkylation : Ethyl bromoacetate (8.2 mL, 68.1 mmol) and potassium carbonate (12.6 g, 90.8 mmol) are added. The mixture is stirred at 80°C for 12 h.
- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate (3 × 50 mL), dried (Na2SO4), and concentrated.
- Purification : Column chromatography (hexane:ethyl acetate, 3:1) yields the ester as a pale-yellow solid (9.1 g, 72%).
Characterization
- Mp : 132–134°C.
- IR (KBr) : 3445 (NH2), 2980 (CH3), 1725 (C=O ester).
- 1H NMR (400 MHz, CDCl3) : δ 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.34 (d, J = 8.4 Hz, 2H, ArH), 4.81 (s, 2H, NH2), 4.22 (q, J = 7.2 Hz, 2H, OCH2), 3.92 (s, 2H, CH2CO), 2.41 (s, 3H, CH3), 1.31 (t, J = 7.2 Hz, 3H, CH3).
Cyclization to Ethyl 2-(4-Oxo-1-(p-Tolyl)-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)Acetate
Procedure
- Reaction : The alkylated pyrazole (8.0 g, 25.6 mmol) and formamide (50 mL) are refluxed at 160°C for 6 h.
- Isolation : The mixture is cooled, poured into ice-water, and filtered.
- Purification : Recrystallization from ethanol affords the cyclized product as white crystals (6.3 g, 68%).
Characterization
- Mp : 248–250°C.
- IR (KBr) : 1685 (C=O pyrimidinone), 1720 (C=O ester).
- 1H NMR (400 MHz, DMSO-d6) : δ 8.52 (s, 1H, pyrimidine H), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.71 (s, 2H, CH2CO), 4.18 (q, J = 7.2 Hz, 2H, OCH2), 2.39 (s, 3H, CH3), 1.25 (t, J = 7.2 Hz, 3H, CH3).
Hydrolysis to 2-(4-Oxo-1-(p-Tolyl)-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)Acetic Acid
Procedure
- Saponification : The ester (5.0 g, 13.8 mmol) is treated with 10% NaOH (50 mL) in ethanol (100 mL) at reflux for 4 h.
- Acidification : The solution is cooled, acidified with HCl (1M) to pH 2, and filtered.
- Drying : The precipitate is washed with water and dried under vacuum, yielding the acid as a white powder (4.1 g, 89%).
Characterization
- Mp : >300°C (decomp.).
- IR (KBr) : 1695 (C=O pyrimidinone), 1715 (C=O acid).
- 1H NMR (400 MHz, DMSO-d6) : δ 12.85 (s, 1H, COOH), 8.55 (s, 1H, pyrimidine H), 7.88 (d, J = 8.4 Hz, 2H, ArH), 7.47 (d, J = 8.4 Hz, 2H, ArH), 4.75 (s, 2H, CH2CO), 2.40 (s, 3H, CH3).
Amidation with 4-Chloroaniline
Procedure
- Activation : The carboxylic acid (3.0 g, 8.9 mmol) is dissolved in DMF (30 mL). HATU (4.1 g, 10.7 mmol) and DIPEA (3.1 mL, 17.8 mmol) are added, and the mixture is stirred at 0°C for 30 min.
- Coupling : 4-Chloroaniline (1.3 g, 10.7 mmol) is added, and stirring continues at room temperature for 12 h.
- Workup : The mixture is diluted with water (100 mL), extracted with ethyl acetate (3 × 50 mL), dried (Na2SO4), and concentrated.
- Purification : Recrystallization from methanol/water affords the target compound as off-white crystals (3.2 g, 82%).
Characterization
- Mp : 285–287°C.
- IR (KBr) : 1680 (C=O pyrimidinone), 1655 (C=O amide).
- 1H NMR (400 MHz, DMSO-d6) : δ 10.25 (s, 1H, NH), 8.58 (s, 1H, pyrimidine H), 7.90 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.8 Hz, 2H, ArH-Cl), 7.48 (d, J = 8.4 Hz, 2H, ArH), 7.33 (d, J = 8.8 Hz, 2H, ArH-Cl), 4.80 (s, 2H, CH2CO), 2.41 (s, 3H, CH3).
- 13C NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O amide), 162.4 (C=O pyrimidinone), 154.3, 148.1, 139.5, 135.2, 132.8, 130.1, 129.4, 128.6, 127.9, 121.4, 44.8 (CH2CO), 21.3 (CH3).
- HRMS (ESI) : m/z [M+H]+ Calcd for C21H17ClN5O2: 430.1071; Found: 430.1068.
Mechanistic Insights and Optimization
Cyclization Dynamics
The pyrimidine ring formation proceeds via nucleophilic attack of the pyrazole C4-amino group on the formamide carbonyl, followed by dehydration. The use of formamide as both solvent and reactant ensures high regioselectivity for the 5-position substitution.
Amidation Efficiency
Coupling agents like HATU facilitate efficient amide bond formation by activating the carboxylic acid as an oxyma ester, minimizing racemization and side reactions. The reaction’s success hinges on maintaining anhydrous conditions and stoichiometric excess of 4-chloroaniline.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Alkylation | K2CO3/DMF, 80°C | 72 | 95 | Mild conditions, scalable |
| Cyclization | Formamide reflux | 68 | 98 | High regioselectivity |
| Hydrolysis | NaOH/EtOH | 89 | 99 | Rapid completion |
| Amidation | HATU/DIPEA | 82 | 97 | Minimal byproducts |
Challenges and Troubleshooting
- Low Cyclization Yields : Prolonged reaction times (>8 h) or elevated temperatures (>160°C) may degrade the ester group. Monitoring via TLC (eluent: CH2Cl2/MeOH 9:1) is critical.
- Incomplete Amidation : Residual acid can be removed by washing the final product with dilute NaHCO3.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
